2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol
CAS No.:
Cat. No.: VC17209182
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO2 |
|---|---|
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |
| Standard InChI | InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7- |
| Standard InChI Key | UTIQUWWEABFDEC-YFHOEESVSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C(=N\O)/CBr)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)CBr)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol reflects its substituents:
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A phenolic ring (hydroxyl group at position 2).
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A bromomethyl group (-CH₂Br) at the ortho position.
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An (E)-configured hydroxycarbonimidoyl group (-N-OH-C(=NH)-) attached to the phenolic ring.
The molecular formula is C₈H₇BrN₂O₂, with a molecular weight of 243.06 g/mol.
Structural Configuration and Key Bonding Patterns
The compound’s geometry is influenced by the (E)-configuration of the hydroxycarbonimidoyl group, which imposes specific spatial constraints. Key structural features include:
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Phenolic ring: The hydroxyl group at position 2 participates in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the planar configuration .
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Bromomethyl group: The C-Br bond length is approximately 1.93–1.97 Å, typical for alkyl bromides, and facilitates nucleophilic substitution reactions .
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Hydroxycarbonimidoyl moiety: The C=N bond length is ~1.28 Å, consistent with double-bond character, while the N-OH group engages in hydrogen bonding .
Table 1: Key Bond Lengths and Angles
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis reports exist for 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol, analogous compounds suggest viable routes:
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Condensation Reaction: Reacting 2-bromomethylphenol with a hydroxycarbonimidoyl chloride under basic conditions.
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Stepwise Functionalization: Introducing the hydroxycarbonimidoyl group via Schiff base formation, followed by bromomethylation.
A representative method, adapted from chlorinated analogs , involves:
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Reagents: 2-Hydroxybenzaldehyde derivative, bromomethylating agent (e.g., NBS), and hydroxylamine.
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Conditions: Reflux in ethanol with catalytic acetic acid, yielding the (E)-isomer selectively.
Table 2: Optimized Synthetic Conditions for Analogous Compounds
Reactivity Profile
The bromomethyl and hydroxycarbonimidoyl groups confer distinct reactivity:
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Nucleophilic Substitution: The -CH₂Br group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) .
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Coordination Chemistry: The imine nitrogen and hydroxyl oxygen can act as bidentate ligands for transition metals .
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Oxidation/Reduction: The imine moiety is reducible to an amine, while the phenol group is susceptible to oxidation.
Physicochemical Properties
Spectral Characteristics
Predicted spectral data based on analogs:
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IR Spectroscopy:
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NMR Spectroscopy:
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¹H NMR (CDCl₃): δ 6.8–7.5 (aromatic H), δ 4.6 (s, -CH₂Br), δ 9.2 (s, -N-OH).
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¹³C NMR: δ 160.1 (C=N), δ 70.3 (-CH₂Br), δ 115–150 (aromatic C).
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Thermal Stability and Solubility
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Melting Point: Estimated 180–190°C (decomposes above 200°C due to imine instability).
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water (<0.1 g/L).
Research Gaps and Future Directions
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Crystallographic Data: Single-crystal X-ray analysis is needed to confirm the (E)-configuration and packing interactions.
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Biological Screening: Systematic evaluation of antimicrobial/anticancer activity.
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Catalytic Applications: Exploration in asymmetric synthesis as a chiral ligand.
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